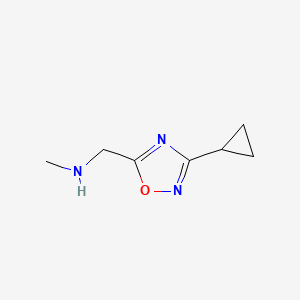

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

説明

特性

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-8-4-6-9-7(10-11-6)5-2-3-5/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYMIZJTYJBFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649250 | |

| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036471-29-0 | |

| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Oxadiazole Ring

The synthesis begins with the reaction of a suitable hydrazine derivative with a carbonyl compound to form an intermediate that undergoes cyclization to yield the oxadiazole ring. The general reaction scheme can be outlined as follows:

$$

\text{Hydrazine} + \text{Carbonyl} \rightarrow \text{Oxadiazole Intermediate}

$$

- Temperature: Typically maintained at room temperature to moderate heating (up to 80°C).

- Solvent: Common solvents include ethanol or acetonitrile.

N-Methylation

Once the oxadiazole is formed, N-methylation can be performed using methyl iodide as follows:

$$

\text{Oxadiazole Intermediate} + \text{Methyl Iodide} \rightarrow 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

$$

- Base: Potassium carbonate is often used to deprotonate the nitrogen and facilitate alkylation.

- Temperature: Reactions are typically conducted at elevated temperatures (60–70°C) for several hours.

Purification

After completion of the reaction, the crude product is purified using:

- Column Chromatography : Utilizing silica gel with a gradient elution system (e.g., hexane/ethyl acetate).

| Solvent Ratio | Description |

|---|---|

| 10:1 | Initial elution to remove non-polar impurities |

| 1:3 | Final elution to isolate the target compound |

The overall yield of this compound varies based on reaction conditions but typically ranges from 50% to 80%. Characterization of the final product can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.

| Technique | Details |

|---|---|

| ^1H NMR | Chemical shifts indicative of protons in different environments |

| ^13C NMR | Carbon environments confirming oxadiazole and cyclopropyl structures |

The preparation of this compound involves a systematic approach that includes oxadiazole formation followed by N-methylation. Careful control over reaction conditions is essential for optimizing yield and purity. Future studies may explore alternative synthetic routes or modifications to enhance biological activity or applicability in pharmacological contexts.

化学反応の分析

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly as a pharmaceutical agent. Its oxadiazole moiety is known for various pharmacological properties, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies indicate that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Research has demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. For instance, compounds similar to 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The specific mechanism often involves the inhibition of pro-inflammatory cytokines .

Agricultural Applications

In agricultural science, the compound's potential as a pesticide or herbicide is being investigated due to its unique chemical structure.

Pesticidal Properties

Research into similar compounds has shown that oxadiazoles can act as effective pesticides. They may disrupt metabolic pathways in pests, leading to their death while being less harmful to non-target species . Field trials are necessary to evaluate the efficacy and safety of this compound in real-world agricultural settings.

Materials Science

The compound's unique structural properties may lend themselves to applications in materials science, particularly in the development of new polymers or coatings.

Polymer Synthesis

Oxadiazole-containing polymers are known for their thermal stability and mechanical strength. Incorporating this compound into polymer matrices could enhance their properties for use in high-performance applications such as aerospace or automotive components .

Coatings

The compound may also be explored for use in surface coatings that require specific chemical resistance or durability. Its incorporation into coating formulations could provide enhanced protective qualities against environmental degradation .

作用機序

The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

類似化合物との比較

Structural and Electronic Modifications

- Cyclopropyl vs. Cycloheptyl ( vs. 4) : Replacing cyclopropyl with cycloheptyl increases molecular weight by ~117 g/mol, significantly enhancing lipophilicity (logP). This substitution may improve membrane permeability but reduce solubility in aqueous media .

- Aromatic vs. Aliphatic Substituents ( vs. 4) : The benzyl group in 1-(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine introduces aromaticity, enabling π-π stacking interactions with biological targets, whereas the cyclopropyl group prioritizes steric effects and metabolic resistance .

Pharmacological Implications

- Hydrochloride Salt () : The hydrochloride form of the parent compound improves aqueous solubility, a critical factor for bioavailability in drug formulations .

- Trifluoroacetamide Derivative () : The trifluoroacetamide group in (S)-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl)-2,2,2-trifluoroacetamide introduces strong electronegativity, which may enhance interactions with polar residues in enzyme active sites, as supported by NMR and mass spectrometry data .

- Antimalarial Potential (): Derivatives like N-(1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) phenethyl) piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine demonstrate the scaffold’s utility in drug discovery, though specific activity data for the parent compound remain undisclosed .

生物活性

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, also known as a cyclopropyl oxadiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential implications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is , and it is characterized by a cyclopropyl group attached to an oxadiazole ring and a methylmethanamine moiety. Its IUPAC name is this compound hydrochloride. The molecular structure is represented as follows:

This compound has been studied for its potential role as an NLRP3 inflammasome inhibitor. This mechanism is particularly relevant in the context of inflammatory diseases. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory responses, particularly in conditions such as obesity and metabolic syndrome.

Key Findings from Recent Studies

- Inflammation Modulation : In a study evaluating various oxadiazole derivatives, compounds similar to this compound demonstrated the ability to inhibit NLRP3-dependent pyroptosis in human macrophages. This inhibition was quantified as a reduction of IL-1β release by approximately 35.5% at a concentration of 10 µM .

- Cardioprotective Effects : Further research indicated that derivatives like INF200 (related to this compound) significantly improved cardiac function in animal models subjected to high-fat diet-induced metaflammation. The compound reduced systemic inflammation and improved glucose and lipid profiles while mitigating myocardial ischemia/reperfusion injury .

Case Study 1: NLRP3 Inhibition

A recent study focused on the structural optimization of NLRP3 inhibitors revealed that compounds similar to the oxadiazole derivative effectively reduced inflammation markers in vitro and in vivo models. Specifically, treatment with these compounds led to significant decreases in inflammatory cytokines and improved metabolic parameters in obese rat models .

Case Study 2: Cardiovascular Health

In another investigation involving metabolic syndrome models, researchers found that administering related oxadiazole derivatives resulted in decreased cardiac dysfunction indicators such as BNP levels and improved hemodynamic parameters post-ischemia . These findings suggest that compounds like this compound could be pivotal in developing therapies for cardiometabolic diseases.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of selected compounds related to the oxadiazole class:

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites on the oxadiazole ring .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。